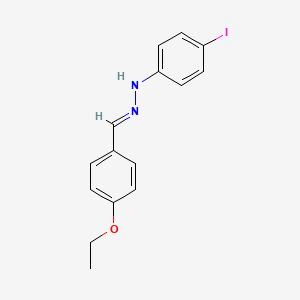![molecular formula C15H12N4O6 B14690443 Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester CAS No. 29045-94-1](/img/structure/B14690443.png)
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound contains a benzoic acid core with a 2,4-dinitrophenylhydrazono group and a methyl ester functional group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone, followed by esterification. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation and esterification processes. Common reagents used in the synthesis include sulfuric acid, hydrochloric acid, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and 2,4-dinitrophenylhydrazine. The reaction is typically carried out in a controlled environment to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and amino derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the nitro groups can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-nitro-, methyl ester: Similar structure but lacks the hydrazono group.
Benzoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the dinitrophenylhydrazono group.
Benzoic acid, 4-methyl-, methyl ester: Similar ester functional group but different substituents on the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester is unique due to its combination of the dinitrophenylhydrazono group and the methyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
29045-94-1 |
|---|---|
Molekularformel |
C15H12N4O6 |
Molekulargewicht |
344.28 g/mol |
IUPAC-Name |
methyl 4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H12N4O6/c1-25-15(20)11-4-2-10(3-5-11)9-16-17-13-7-6-12(18(21)22)8-14(13)19(23)24/h2-9,17H,1H3 |
InChI-Schlüssel |
IEGGPIDDZREPLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


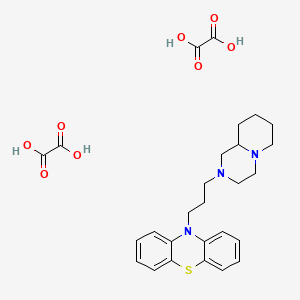
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

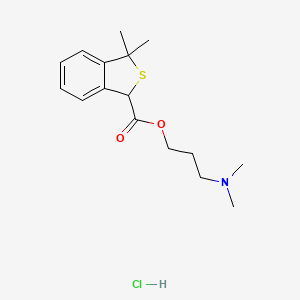
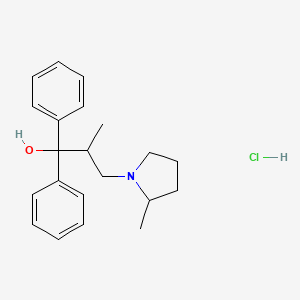

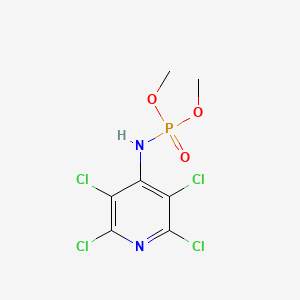
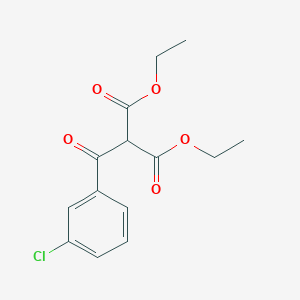

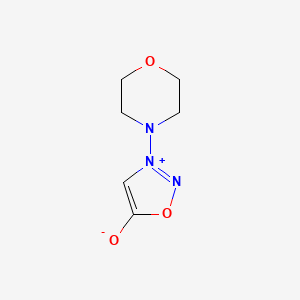
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
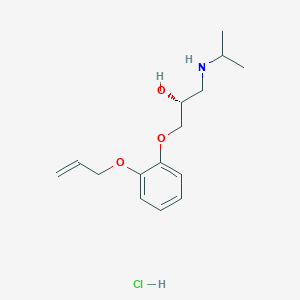
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
